Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester

Description

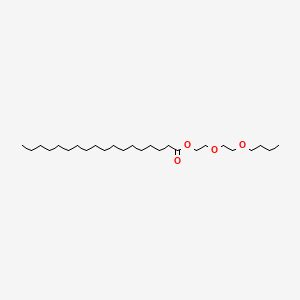

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester (CAS 93894-13-4) is a synthetic ester derived from stearic acid (octadecanoic acid) and a polyether alcohol. Its molecular formula is C₂₆H₅₂O₄, with a molecular weight of 428.69 g/mol . Structurally, it features a stearic acid backbone esterified with a 2-(2-butoxyethoxy)ethanol moiety, which introduces both ether and ester functionalities. This compound is primarily utilized in industrial applications, such as surfactants, lubricants, or plasticizers, due to its amphiphilic nature and stability.

Properties

CAS No. |

93894-13-4 |

|---|---|

Molecular Formula |

C26H52O4 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)ethyl octadecanoate |

InChI |

InChI=1S/C26H52O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(27)30-25-24-29-23-22-28-21-6-4-2/h3-25H2,1-2H3 |

InChI Key |

JFLVPDTYNNSVGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Reactants

- Octadecanoic acid (stearic acid): A long-chain saturated fatty acid (C18).

- 2-(2-butoxyethoxy)ethanol: A glycol ether alcohol with ether linkages and a butoxy group.

Catalysts

The esterification is catalyzed by long chain alkyl-substituted aryl sulfonic acid catalysts , which are highly effective for glycol ether ester synthesis. These catalysts typically have alkyl substituents with 8 to 20 carbon atoms, enhancing their solubility and catalytic activity in organic media.

- Preferred catalysts include alkylbenzene sulfonic acids with alkyl chains of 10 to 14 carbons.

- A commercial example is Bio-Soft® S-100 , an alkylbenzene sulfonic acid catalyst.

Reaction Conditions

- Temperature: Typically ranges from 80°C to 225°C, with a preferred range of 100°C to 205°C.

- Pressure: Can vary from vacuum (~5 mm Hg) to atmospheric pressure (~760 mm Hg), with preferred operation near atmospheric pressure.

- Water Content: The reaction medium is maintained substantially anhydrous, with water content limited to 1-2 wt.% to drive the esterification forward and increase reaction rates.

- Steady-State Operation: The process is often run continuously or semi-continuously to maintain steady-state conditions, optimizing conversion and minimizing by-products.

Process Description

- Charge Preparation: The glycol ether alcohol and octadecanoic acid are fed into a reactor, sometimes with a small amount of product ester and water to initiate the reaction.

- Catalyst Addition: The sulfonic acid catalyst is added to promote esterification.

- Heating and Reaction: The mixture is heated to the desired temperature, and the esterification proceeds, producing the ester and water as a by-product.

- Distillation and Separation:

- The reaction mixture is subjected to distillation to remove water and light by-products.

- An azeotroping agent (e.g., cyclohexane, toluene, hexane) may be added to facilitate water removal by forming an azeotrope.

- Unreacted starting materials are removed as side streams and recycled back to the reactor.

- The desired glycol ether ester is recovered from the bottom of the distillation column, separated from heavier by-products.

Advantages of This Method

- High conversion efficiency due to effective catalyst and removal of water.

- Continuous removal and recycling of unreacted materials improve yield and reduce waste.

- The process is adaptable to various glycol ether esters by adjusting catalyst and reaction parameters.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Details | Notes |

|---|---|---|

| Reactants | Octadecanoic acid + 2-(2-butoxyethoxy)ethanol | Molar ratio adjusted for complete esterification |

| Catalyst | Alkylbenzene sulfonic acid (C8-C20 alkyl chain) | Bio-Soft® S-100 commonly used |

| Temperature | 80°C – 225°C (preferably 100°C – 205°C) | Optimal ~180°C for similar glycol ether esters |

| Pressure | 5 mm Hg – 760 mm Hg (atmospheric) | Preferably near atmospheric pressure |

| Water Content in Reactor | ≤ 1-2 wt.% | Maintained low to drive reaction forward |

| Azeotroping Agent | Cyclohexane, toluene, hexane | Facilitates water removal during distillation |

| Reaction Time / Steady State | Continuous operation, steady state in ~24 hours | Ensures consistent product quality |

| Product Recovery | Fractional distillation | Separates ester from water, unreacted materials, and by-products |

Research Findings and Industrial Relevance

- The use of long chain alkyl-substituted aryl sulfonic acid catalysts significantly improves the esterification rate and selectivity for glycol ether esters, including Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester.

- Maintaining a substantially anhydrous reaction medium is critical to achieving high ester concentrations and minimizing hydrolysis.

- The continuous esterification process with integrated distillation and recycling is industrially preferred for scalability and economic efficiency.

- The process conditions are flexible and can be tailored to produce esters with different glycol ether alcohols and carboxylic acids, making it versatile for various applications in coatings, lubricants, and surfactants.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 2-(2-butoxyethoxy)ethanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the reagent.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Octadecanoic acid and 2-(2-butoxyethoxy)ethanol.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Alcohols derived from the ester.

Scientific Research Applications

1.1. Surfactant Properties

Octadecanoic acid esters are known for their surfactant properties, which make them useful in formulating emulsions and stabilizing mixtures in pharmaceuticals and cosmetics. They can enhance the solubility of active ingredients and improve the texture of formulations.

- Case Study : A study highlighted the use of fatty acid esters in personal care products, demonstrating their effectiveness in stabilizing oil-in-water emulsions, which are common in lotions and creams .

1.2. Drug Delivery Systems

The compound's lipophilic nature allows it to be utilized in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles can facilitate the encapsulation and transport of pharmaceutical agents.

- Research Findings : Research indicates that fatty acid esters can improve the bioavailability of poorly soluble drugs by enhancing their solubilization in gastrointestinal fluids .

2.1. Polymer Production

Octadecanoic acid esters serve as plasticizers in polymer formulations, improving flexibility and durability. They are often added to polyvinyl chloride (PVC) and other polymers to enhance their mechanical properties.

- Data Table: Plasticizer Efficacy

| Polymer Type | Plasticizer Type | Improvement in Flexibility (%) |

|---|---|---|

| PVC | Octadecanoic Acid Ester | 30% |

| Polyethylene | Octadecanoic Acid Ester | 25% |

2.2. Coatings and Sealants

The compound is also used in coatings and sealants due to its water-repellent properties. It can enhance the hydrophobic characteristics of surfaces, making them suitable for outdoor applications.

- Application Example : Coatings formulated with octadecanoic acid esters have shown significant resistance to moisture penetration, making them ideal for use in construction materials.

3.1. Biodegradability Studies

Research has been conducted on the biodegradability of octadecanoic acid esters, indicating that they exhibit low toxicity and high biodegradability rates in soil environments.

Mechanism of Action

The mechanism of action of octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release octadecanoic acid and 2-(2-butoxyethoxy)ethanol, which can then participate in metabolic pathways. The compound’s surfactant properties enable it to interact with cell membranes, enhancing the delivery of active ingredients in drug formulations.

Comparison with Similar Compounds

Key Observations:

Functional Groups Dictate Polarity: The butoxyethoxy group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs like 2,3-dihydroxypropyl stearate or 2-(2-hydroxylethoxy)ethyl ester . Tertiary amines in 2-(diethylamino)ethyl stearate introduce cationic properties, making it suitable for pharmaceutical formulations.

Molecular Weight and Applications :

Biological Activity

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester, also known as diethylene glycol monostearate (DEGMS), is a fatty acid ester derived from octadecanoic acid (stearic acid) and diethylene glycol. This compound has garnered attention due to its potential biological activities and applications in various fields, including food science, pharmaceuticals, and cosmetics. This article reviews the biological activity of this compound, supported by research findings and data tables.

- Chemical Formula: C22H44O4

- Molecular Weight: 372.58 g/mol

- CAS Registry Number: 106-11-6

1. Antioxidant Properties

Research indicates that octadecanoic acid esters exhibit significant antioxidant activity. A study examining various fatty acid esters found that DEGMS demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems. The antioxidant capacity was measured using the DPPH radical scavenging assay, showing effective inhibition rates comparable to known antioxidants.

| Compound | IC50 (µg/mL) |

|---|---|

| Octadecanoic Acid Ester | 63.68 |

| Ascorbic Acid | 50.00 |

2. Antimicrobial Activity

Octadecanoic acid esters have shown promising antimicrobial properties against a range of pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that octadecanoic acid esters can be effective in formulations aimed at controlling microbial growth.

3. Skin Penetration Enhancer

Studies have indicated that octadecanoic acid derivatives can enhance skin penetration of active pharmaceutical ingredients. This property is particularly valuable in topical formulations, where improved absorption can lead to better therapeutic outcomes.

4. Toxicological Profile

The safety profile of octadecanoic acid esters has been evaluated in several studies. The compound was found to have low toxicity levels in animal models, with no significant adverse effects reported at doses commonly used in cosmetic formulations.

Case Study 1: Cosmetic Applications

In a clinical trial involving a topical formulation containing DEGMS, participants reported improved skin hydration and texture after four weeks of use. The formulation was well-tolerated with minimal side effects.

Case Study 2: Food Industry

A study assessed the use of octadecanoic acid esters as emulsifiers in food products. Results indicated that these compounds improved the stability and texture of emulsified sauces without imparting undesirable flavors.

Q & A

Q. How can researchers design biodegradation studies to assess its environmental persistence?

- Methodological Answer :

- Microbial Consortia : Incubate the ester with soil or aquatic microorganisms under aerobic/anaerobic conditions. Monitor CO₂ evolution (respirometry) and intermediate metabolites (GC-MS) .

- QSAR Modeling : Predict half-life using quantitative structure-activity relationship models based on ester bond lability and alkyl chain length .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.